molecular formula C11H18O B14632658 3-Butyl-2-methylcyclohex-2-en-1-one CAS No. 56745-19-8

3-Butyl-2-methylcyclohex-2-en-1-one

Katalognummer: B14632658
CAS-Nummer: 56745-19-8
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: ROCAPBFGOZBRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-2-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O It is a cyclic ketone with a butyl and a methyl substituent on the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone derivatives, which can then be further modified to obtain the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted cyclohexenone derivatives .

Wissenschaftliche Forschungsanwendungen

3-Butyl-2-methylcyclohex-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Butyl-2-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This can lead to the formation of various adducts and intermediates, which can further react to produce different products. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Butyl-2-methylcyclohex-2-en-1-one is unique due to the presence of both butyl and methyl substituents, which can influence its reactivity and properties. The butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules. Additionally, the presence of both substituents can lead to unique chemical behavior compared to simpler analogs .

Eigenschaften

CAS-Nummer

56745-19-8

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

3-butyl-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-4-6-10-7-5-8-11(12)9(10)2/h3-8H2,1-2H3

InChI-Schlüssel

ROCAPBFGOZBRSI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C(=O)CCC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.